2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a cycloheptathiophene core, which is a bicyclic structure containing sulfur atoms, and is substituted with various functional groups that enhance its chemical properties and potential applications in scientific research.
This compound can be sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information about its molecular structure, synthesis methods, and potential applications in research. The classification of this compound falls under heterocyclic compounds due to its cyclic structure containing nitrogen and sulfur atoms.
The synthesis of 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. Common methods include:
The precise conditions (temperature, solvent, catalysts) and reagents used can vary based on the desired yield and purity of the final product.
The molecular formula for 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is . The compound features:
CC(=O)N(C1=C(SC2=C1CCCCC2)NC(=O)C(Cl)=C)C(=O)N
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are crucial for modifying the compound's properties for specific applications.
Further research is necessary to elucidate its specific mechanisms in biological systems.
The physical properties of this compound include:
Chemical properties include:
This compound has potential applications in various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2